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Abstract

Piperazine hydrate, a well-established anthelmintic agent, has a toxicological profile
characterized by low acute toxicity but notable for neurotoxic effects at high doses and potential
for sensitization. This technical guide provides a comprehensive overview of the available
safety data for piperazine hydrate and its related salts, with a focus on quantitative
toxicological endpoints, detailed experimental methodologies, and key mechanisms of toxicity.
The information presented is intended to support researchers, scientists, and drug
development professionals in evaluating the safety profile of this compound.

Chemical and Physical Properties

Piperazine is an organic compound that exists as a deliquescent solid.[1] It is commonly
available as piperazine hydrate, which contains 44% piperazine base.[2] For toxicological and
medicinal purposes, various salts such as citrate, adipate, and phosphate are also used.[1][2] It
Is important to note that the toxicological data for piperazine and its salts are often considered
together due to their similar systemic effects.[3]

Toxicokinetics

Following oral administration, piperazine is almost completely absorbed.[3] A study in pigs
using radiolabelled piperazine dihydrochloride at a dose of 300 mg/kg body weight
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demonstrated that 56% of the administered radioactivity was eliminated in the urine within the
first 46 hours of the seven-day observation period.[3] Upon entering systemic circulation,
piperazine is partially oxidized and partly eliminated as an unchanged compound.[4]

Acute Toxicity

Piperazine hydrate and its salts exhibit low acute toxicity via oral, dermal, and inhalation
routes of exposure.[3]

Table 1: Acute Toxicity of Piperazine and its Salts
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Route of ] Test Signs of
Species LD50/LC50 L Reference
Exposure Substance Toxicity

Dyspnoea,
apathy,
abnormal
position,
staggering,
tremor,

Rat (Sprague ) ) 2600 mg/kg

Oral Piperazine scrubby coat, [3]

Dawley) bw o
lacrimation,
yellow-
coloured
urine, poor
general

condition.[3]

) ] Somnolence,
Piperazine 11,200 mg/kg )
Oral Mouse ataxia, [5]
Hydrate bw )
diarrhea.[5]
Details not
) ] reported
Piperazine 4300 mg/kg
Oral Mouse other than [6]
Hydrate bw
lethal dose
value.[6]
Dermal Rabbit (New Piperazine 8300 mg/kg Cyanosis, [3]
Zealand bw diarrhea,
White) salivation,
mild
convulsions,

bleeding from
the mouth
and nose,
ataxia, loss of
righting
reflex,

abnormal
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stance,
catatonia,
ptosis,
decreased

activity.[3]

Inhalation Rat Piperazine

>1.61 mg/L (8

hours)

Slight
mucosal [3]

irritation.[3]

Inhalation Mouse Piperazine

5400 mg/m3
(2 hours)

Study details
not fully [3]
available.[3]

Repeated Dose Toxicity

Repeated oral exposure to piperazine can lead to adverse effects, primarily neurotoxicity and

effects on the liver and kidneys.

Table 2: Repeated Dose Toxicity of Piperazine and its

Salts

© 2025 BenchChem. All rights reserved.

4/12

Tech Support


https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Test
Species Substanc

e

Duration

NOAEL

LOAEL

Effects
Observed
at LOAEL

Referenc
e

Rat Piperazine

90 days

50 mg/kg
bw/day

150 mg/kg
bw/day

Degenerati
ve changes
in the liver
(diffuse
swelling
and focal
necrosis) [7]
and fibrotic
and
degenerati
ve changes
in the
kidneys.[7]

Rat Piperazine
Dihydrochl
oride

(Sprague
Dawley)

90 days

1200
mg/kg
bw/day

>1200
mg/kg
bw/day

Dose-
related
decrease
in body
weight
gain.[7]

Piperazine
Dihydrochl
oride

Dog
(Beagle)

13 weeks

50 mg/kg
bw/day

Mild
hepatic
effects

. [7]
(details not
specified).

[7]

Human Piperazine

3-7 days

~30 mg/kg
bw/day

Neurotoxic
effects

during [71
therapeutic

use.[7]
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Local Toxicity

Piperazine base is a strong basic amine and is corrosive to the skin and eyes.[3] A 10%
agueous solution has a pH of 10.8-11.8.[3] In contrast, its salts are generally considered to be,
at most, irritating to the skin and eyes.[7]

Sensitization

Piperazine is a known skin and respiratory sensitizer.[3]

» Skin Sensitization: It is classified as "May cause an allergic skin reaction (H317)".[3] Human
case studies have reported contact dermatitis.[8]

» Respiratory Sensitization: Piperazine is also classified as "May cause allergy or asthma
symptoms or breathing difficulties if inhaled (H334)".[3] There are reports of occupational
asthma in workers exposed to piperazine.[8]

Genotoxicity

The genotoxic potential of piperazine has been evaluated in a number of in vitro and in vivo
studies. Overall, piperazine itself is not considered to be genotoxic.[8] However, there is a
concern related to its potential for in vivo nitrosation to form N-mononitrosopiperazine (NPZ),
which is a mutagen.[8]

Table 3: Genotoxicity of Piperazine and its Salts
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Test Test Metabolic
Assay Type L Result Reference
System Substance Activation
In vitro
Bacterial ) ) )
S. Piperazine With and ]
Gene o ) ) Negative [8]
) typhimurium and its salts without
Mutation
(Ames test)
In vitro
Mouse
Mammalian ) ) ) .
lymphoma Piperazine With Positive [3]
Cell Gene
) L5178Y cells
Mutation
In vivo Piperazinium
Micronucleus  CD-1 Mice dihydrogen N/A Negative [3]
Test phosphate
In vivo Host- S. Piperazine
Mediated typhimurium dihydrochlori N/A Negative [3]
Assay in mice de
In vivo Host- S. Piperazine
Mediated typhimurium dihydrochlori N/A Positive [7]
Assay in mice de + Nitrite
Carcinogenicity

There are no adequate long-term carcinogenicity studies on piperazine that meet current
standards.[8] Studies in rats and mice did not show a carcinogenic effect of piperazine alone.[8]
However, when co-administered with sodium nitrite, an increase in lung adenomas was
observed in mice, which is attributed to the in vivo formation of nitrosopiperazine.[3][7] While
there is no conclusive evidence that piperazine itself is a carcinogen, the potential for formation
of carcinogenic nitrosamines is a recognized risk.[8]

Reproductive and Developmental Toxicity

Piperazine is classified as a suspected human reproductive toxicant.[5]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://policycommons.net/artifacts/4079192/476/4886500/
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://policycommons.net/artifacts/4079192/476/4886500/
https://policycommons.net/artifacts/4079192/476/4886500/
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.nib.si/eng/images/stories/novice/bacterial.pdf
https://policycommons.net/artifacts/4079192/476/4886500/
https://www.analytice.com/en/oecd-402-acute-dermal-toxicity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Table 4: Reproductive and Developmental Toxicity of

: : | its Sal

Test NOAEL LOAEL Develop
Study . Referenc
T Species Substanc (Maternal (Maternal mental
e
oA e Toxicity) Toxicity) Effects
No
treatment-
Developme
) ) 125 mg/kg 300 mg/kg related
ntal Rat Piperazine [3]
o bw/day bw/day developme
Toxicity
ntal effects.
[3]
Teratogeni
c effects
Developme ] ] 2100
Piperazine 420 mg/kg may be
ntal Rat mg/kg [7]
o Phosphate  bw/day secondary
Toxicity bw/day
to maternal
toxicity.[7]
Reduced
number of
Two- ) ) 1250 pregnancie
) Rat Piperazine 600 mg/kg
Generation ) mg/kg s and
~ (Sprague Dihydrochl bw/day [7]
Reproducti ) bw/day reduced
Dawley) oride (Parental) ] ]
on (Parental) litter size at
the highest
dose.[7]

Human Safety Data

In humans, the primary toxicological concern is neurotoxicity, which can occur following a
single high dose or with repeated therapeutic doses.[3] A Lowest Observed Adverse Effect
Level (LOAEL) of 110 mg/kg bw has been proposed for acute neurotoxicity in humans based
on case reports of severe symptoms.[3] A probable oral lethal dose for an adult human has
been suggested to be between 5 and 15 g/kg.[3]
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Mechanisms of Toxicity
Neurotoxicity: GABA Receptor Antagonism

The neurotoxic effects of piperazine are believed to be mediated through its interaction with the
GABAergic system.[8] Piperazine acts as an antagonist at the GABA-A receptor, thereby
inhibiting the normal inhibitory effects of GABA in the central nervous system.[1] This can lead
to a state of neuronal hyperexcitability, manifesting as tremors, seizures, and other neurological

symptoms.[3]

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://policycommons.net/artifacts/4079192/476/4886500/
https://catalog.labcorp.com/crop-chemical/oecd-402-ocspp-870-1200--acute-dermal-toxicity
https://www.oecd.org/en/publications/2001/01/test-no-416-two-generation-reproduction-toxicity_g1gh2941.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synaptic Cleft

o Postsynaptic Neuron
Piperazine Hydrate B
locks
Chloride lon Results in Leads to Inhibition of Causes
GABA-A Receptor Channel (Closed) No Chloride lon Influx |—>| Hyperpolarization Neuronal Hyperexcitability
Binds to.
GABA

Ingestion

Dietary Nitrites

Piperazine Hydrate (e.g., from processed meats)

Stomach\(Acidic EAvironment)

Nitrosation Reaction

Forms

N-Nitrosopiperazine (NPZ)
(Mutagenic/Carcinogenic)

Systemic Absorption

Potential for
DNA Adduct Formation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1212899?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1212899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Profile and Safety Data of Piperazine
Hydrate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212899#toxicological-profile-and-safety-data-of-
piperazine-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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